

Introduction: The Significance of a Substituted Indole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methylindole-3-carboxaldehyde

Cat. No.: B1296166

[Get Quote](#)

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[1] **7-Methylindole-3-carboxaldehyde** (7M-I3C) emerges as a particularly valuable building block within this class. The strategic placement of a methyl group at the 7-position and a reactive aldehyde at the 3-position offers a nuanced platform for synthetic modification. This compound serves as a crucial starting material for pharmaceuticals, especially those targeting neurological disorders, as well as for agrochemicals and materials like dyes and fragrances.^{[2][3]}

Understanding the fundamental physical and chemical characteristics of 7M-I3C is paramount for its effective use. Purity, stability, solubility, and spectral identity directly impact reaction yields, reproducibility, and the biological activity of its derivatives. This document provides a detailed exploration of these properties, grounded in established analytical techniques.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and basic physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Identifiers

The compound is unambiguously identified by several key descriptors, summarized below.

Identifier	Value	Source(s)
CAS Number	4771-50-0	[2][3][4][5]
IUPAC Name	7-methyl-1H-indole-3-carbaldehyde	[3][4][6]
Synonyms	3-Formyl-7-methylindole, 7-Methylindole-3-aldehyde	[2][5]
Molecular Formula	C ₁₀ H ₉ NO	[2][4][7]
Molecular Weight	159.18 g/mol	[5][6]
InChI Key	KTUFZHVVBHKGZ-UHFFFAOYSA-N	[3][4]

Physicochemical Characteristics

The bulk properties of 7M-I3C are summarized in the following table. These values are critical for handling, formulation, and reaction setup.

Property	Value / Description	Source(s)
Appearance	Pale yellow to orange crystalline powder	[2][4][8]
Melting Point	200 - 214 °C	[2][4][8][9]
Density	~1.2 g/cm ³	[8]
Solubility	Sparingly soluble in aqueous solutions; Soluble in organic solvents like DMSO and DMF.	[10]

Expert Insights on Physical Properties:

- **Melting Point Variability:** The observed range in melting point (e.g., 200-212 °C vs. 208-214 °C) is typically indicative of purity.[2][4] Higher purity samples, often verified by HPLC to be

≥99%, will exhibit a sharper and higher melting point. The presence of residual solvents or synthetic precursors can depress and broaden this range.

- **Solubility Strategy:** While specific solubility data for 7M-I3C is not extensively published, the parent compound, indole-3-carboxaldehyde, provides a reliable proxy due to structural similarity. It is highly soluble in polar aprotic solvents like DMSO and DMF (approx. 30 mg/mL) but sparingly soluble in aqueous buffers.[10] For biological assays, the standard and trustworthy protocol is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into the final aqueous buffer, ensuring the final DMSO concentration is low enough (typically <0.5%) to not interfere with the biological system.

Section 2: Analytical Characterization for Purity and Identity

Confirming the identity and purity of 7M-I3C is a non-negotiable step for ensuring experimental reproducibility and validating research outcomes. A multi-technique approach is standard practice.

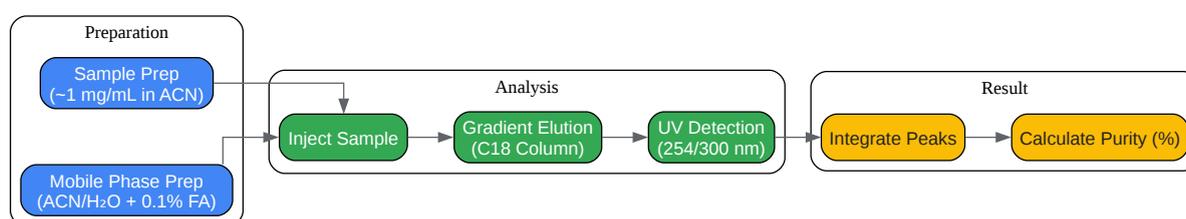
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds. It separates the target molecule from impurities, allowing for quantification. Commercial batches of 7M-I3C are often certified with a purity of ≥97.5%.[4]

Self-Validating HPLC Protocol:

- **System Preparation:** Utilize a reverse-phase C18 column, as its nonpolar stationary phase is ideal for retaining aromatic compounds like indoles.
- **Mobile Phase:** Prepare a gradient system using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The acid improves peak shape and resolution.
- **Sample Preparation:** Accurately weigh and dissolve the 7M-I3C sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

- Injection & Elution: Inject 5-10 μL of the sample. Run a gradient from 10% B to 95% B over 15-20 minutes. This ensures that both polar and nonpolar impurities are eluted and detected.
- Detection: Use a UV-Vis detector set to wavelengths where indoles absorb strongly, such as 254 nm and 300 nm.
- Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.



[Click to download full resolution via product page](#)

Caption: HPLC workflow for purity assessment of 7M-I3C.

Spectroscopic Identity Confirmation

Spectroscopy provides the "fingerprint" of a molecule, confirming its structural integrity.

- Infrared (IR) Spectroscopy: IR analysis validates the presence of key functional groups. For 7M-I3C, the spectrum will be dominated by a sharp carbonyl (C=O) stretch from the aldehyde at $\sim 1650\text{-}1700\text{ cm}^{-1}$, an N-H stretch from the indole ring around $3200\text{-}3400\text{ cm}^{-1}$, and multiple peaks corresponding to aromatic C=C and C-H bonds.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton spectrum will show characteristic signals: a singlet for the aldehyde proton (CHO) downfield at $\sim 9.9\text{-}10.0$ ppm, a broad singlet for the indole N-H proton (which may exchange with D_2O), a singlet for the methyl (CH_3) protons at ~ 2.5 ppm, and a series of multiplets in the aromatic region ($\sim 7.0\text{-}8.2$ ppm) for the protons on the benzene ring.
- ^{13}C NMR: The carbon spectrum will confirm the presence of the aldehyde carbonyl carbon at ~ 185 ppm, along with distinct signals for the methyl carbon and the eight aromatic/indole ring carbons.
- Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 159.0684 Da.[6] The fragmentation pattern can also provide structural information, often showing loss of the formyl group (CHO).

Section 3: Synthesis and Purification Protocol

While 7M-I3C is commercially available, in-house synthesis may be required for specific research applications or scale-up. The Vilsmeier-Haack reaction is the most common and reliable method.[11]

Vilsmeier-Haack Formylation of 7-Methylindole

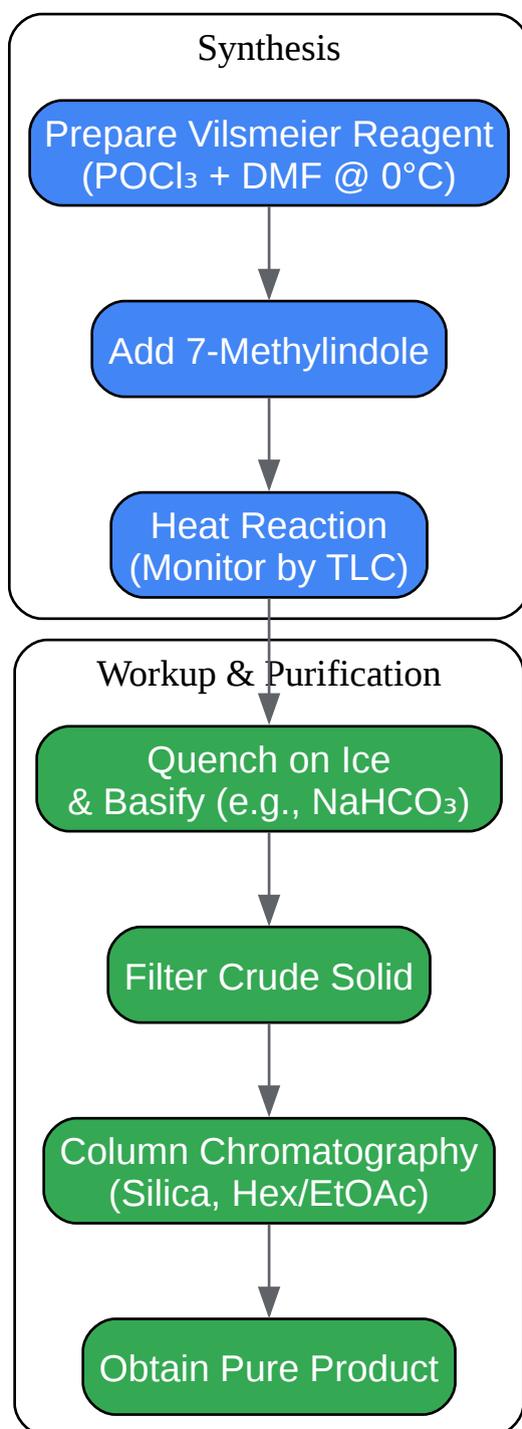
This reaction is an electrophilic aromatic substitution where the electron-rich C3 position of the indole ring attacks the Vilsmeier reagent (a chloroiminium ion).

Step-by-Step Synthesis Protocol:

- Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N_2 or Ar), cool anhydrous dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes. This forms the electrophilic Vilsmeier reagent.[12]
- Indole Addition: Dissolve 7-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C .
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to $80\text{-}90^\circ\text{C}$ for several hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).[13]

- Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium carbonate solution until a precipitate forms.[12][13]
- Isolation & Purification: Filter the resulting solid, wash it thoroughly with water, and dry it under a vacuum. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **7-Methylindole-3-carboxaldehyde**. [13]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 7-Methylindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 7-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. parchem.com [parchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Substituted Indole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296166#physical-characteristics-of-7-methylindole-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com